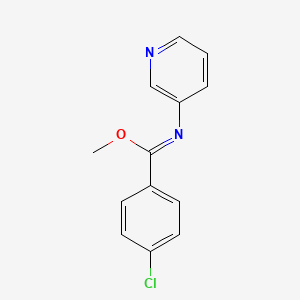

methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate

Description

Properties

IUPAC Name |

methyl 4-chloro-N-pyridin-3-ylbenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-17-13(10-4-6-11(14)7-5-10)16-12-3-2-8-15-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZKTVVROLULQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=NC1=CN=CC=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid and 3-aminopyridine.

Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Coupling Reaction: The acid chloride intermediate is then reacted with 3-aminopyridine in the presence of a base, such as triethylamine (Et3N), to form the desired product, this compound.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carboximidoate group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

Methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its carboximidoate ester and 3-pyridinyl substituent. Below is a comparative analysis with similar compounds from literature:

Electronic and Steric Effects

- Carboximidoate vs. Thiourea groups in L1 may improve metal coordination in catalysis .

- 3-Pyridinyl vs. Fluorobenzyl : The 3-pyridinyl group offers a rigid, electron-deficient aromatic system, which could enhance π-π stacking or metal-ligand interactions in catalysis. In contrast, L1’s 3-fluorobenzyl group provides steric bulk and moderate electron withdrawal .

Reactivity and Catalytic Performance

- Suzuki Coupling : Ligands like L1 achieved 85% conversion in biphenyl synthesis via Suzuki reactions . The target compound’s pyridinyl group may improve catalytic efficiency due to stronger coordination with palladium, though its ester group could reduce stability compared to thiourea-based ligands.

- Pesticidal Activity : Analogs like Zarilamid and Flusulfamide rely on chloro and sulfonamide groups for antifungal/fumigant properties. The target compound’s pyridinyl group may reduce pesticidal efficacy compared to these derivatives, as pyridinyl moieties are less common in agrochemicals .

Physicochemical Properties

- Stability : The ester group is prone to hydrolysis under basic conditions, whereas benzamide derivatives (e.g., Zarilamid) exhibit greater hydrolytic stability .

Biological Activity

Methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine Atom : The presence of a chlorine atom at the para position of the benzenecarboximidoate enhances lipophilicity and may influence biological interactions.

- Pyridine Ring : The 3-pyridinyl moiety contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of N-aryl-N'-benzylurea derivatives, structurally similar to our compound, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), HCT116 (colon), and PC-3 (prostate) cells.

Evaluation of Antiproliferative Activity

The antiproliferative activity was assessed using the MTT assay, with results summarized in Table 1. Compounds exhibited varying degrees of potency, with some showing IC50 values below 5 μM against multiple cancer cell lines.

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HCT116 IC50 (μM) | PC-3 IC50 (μM) |

|---|---|---|---|---|

| 9b | <5 | <3 | <3 | <5 |

| 9d | <5 | <3 | <3 | <5 |

| Control (Sorafenib) | 10 | 15 | 12 | 20 |

The compounds with a 1-methylpiperidin-4-yl group demonstrated significantly enhanced activity compared to those without this modification. Notably, the introduction of electron-withdrawing groups like fluorine on the phenyl ring was beneficial for increasing antiproliferative activity.

The mechanisms underlying the anticancer effects of this compound and its analogs involve several pathways:

- Cell Cycle Arrest : Compound 9b caused G2/M phase arrest in MCF-7 cells in a concentration-dependent manner. After treatment for 72 hours at varying concentrations, the percentage of cells in G2/M increased significantly.

- Apoptosis Induction : The compounds may induce apoptosis through intrinsic pathways, leading to increased expression of pro-apoptotic factors.

Structure-Activity Relationships (SAR)

The SAR analysis revealed that:

- Fluorination : Compounds with fluorine substitutions exhibited superior antiproliferative effects compared to those with methoxy or trifluoromethoxy groups.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring improved binding affinity to target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of several derivatives based on this compound. These derivatives were tested against human cancer cell lines, yielding promising results in both in vitro and in vivo models.

Study Highlights:

- In Vivo Efficacy : Some derivatives demonstrated significant tumor growth inhibition in xenograft models.

- Toxicity Assessment : Preliminary toxicity studies indicated that certain compounds had minimal cytotoxic effects on normal cell lines compared to their potent activity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.